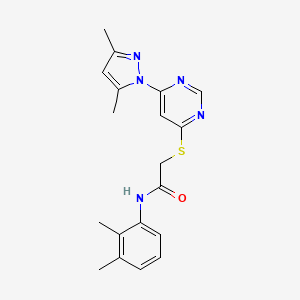

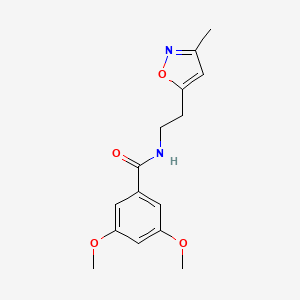

![molecular formula C12H12N2O3S B2866051 4-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobutanoic acid CAS No. 312915-07-4](/img/structure/B2866051.png)

4-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves several steps. One notable route is the reaction of a suitable precursor (such as 4-chloro-3-nitrobenzamide) with a substituted cyclopenta[b]thiophene derivative. The exact synthetic pathway and conditions may vary, but the yield is typically around 66% .

Molecular Structure Analysis

The molecular structure of 4-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobutanoic acid consists of a fused cyclopenta[b]thiophene ring system with a cyano group and a carbonyl group. The 1H NMR spectrum reveals characteristic peaks corresponding to aromatic protons, while the 13C NMR spectrum shows resonances for carbon atoms in the molecule .

Aplicaciones Científicas De Investigación

Enzyme Inhibition and Biological Activity

- A study on inhibitors of glycolic acid oxidase reported the synthesis of 4-substituted 2,4-dioxobutanoic acids, demonstrating potent in vitro inhibition of porcine liver glycolic acid oxidase. This highlights the potential pharmacological importance of such compounds (Williams et al., 1983).

- Research on novel diterpenoids isolated from the Hainan soft coral Sarcophyton trocheliophorum revealed significant inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), showcasing the therapeutic potential of compounds with complex structures (Liang et al., 2013).

Synthetic Applications and Material Science

- A study focusing on the solid-phase synthesis of quinoxaline, thiazine, and oxazine analogs through a benzyne intermediate described a versatile approach to creating fused heterocyclic systems, indicating the utility of 4-oxobutanoic acid derivatives in material science (Dixon et al., 2005).

Spectroscopic and Structural Analysis

- Investigations into the molecular docking, vibrational, structural, electronic, and optical studies of certain butanoic acid derivatives provided insight into their reactivity, stability, and potential as nonlinear optical materials, emphasizing the importance of such compounds in the development of new materials (Vanasundari et al., 2018).

Propiedades

IUPAC Name |

4-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c13-6-8-7-2-1-3-9(7)18-12(8)14-10(15)4-5-11(16)17/h1-5H2,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBZQKTUXYAJFKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC(=C2C#N)NC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

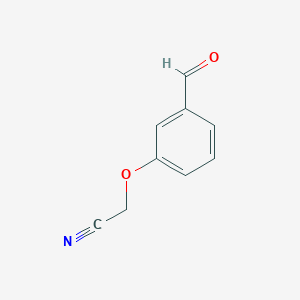

![N-(2-furylmethyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2865972.png)

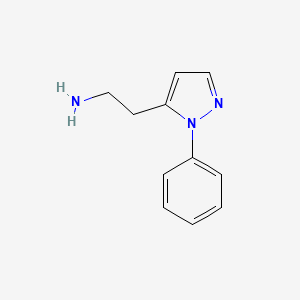

![2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-propylacetamide](/img/structure/B2865974.png)

![4-{2-[4-(Propan-2-ylsulfanyl)phenyl]acetyl}-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2865976.png)

![Ethyl 4-{[(2-bromo-4-formyl-6-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B2865982.png)

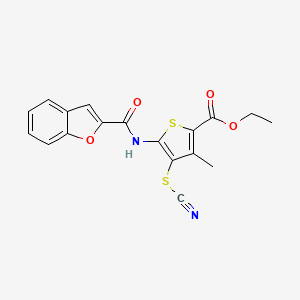

![(E)-isopropyl 2-(2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2865987.png)

![N-benzyl-2-tert-butyl-4-[(4-chlorophenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2865988.png)